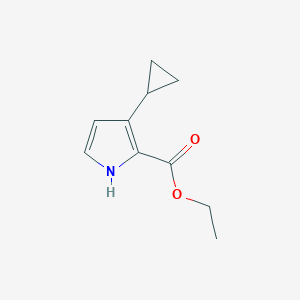
5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
Overview
Description
5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (5-F-TDCADO) is a novel fluorinated thiadiazine compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a unique structure and properties, making it an attractive molecule for research. 5-F-TDCADO has been studied for its potential in various biochemical and physiological applications, such as drug delivery, enzyme inhibition, and cell signaling. Furthermore, its use in laboratory experiments has led to the discovery of new therapeutic targets and drug candidates.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Conformational Study : The synthesis of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides and their hydrolysis reactions have been studied. These compounds exhibit two rotational conformers, analyzed using NMR spectroscopy and ab initio calculations (Alkorta et al., 1996).
- Synthesis of Pyrido-1,2,4-thiadiazines : Research includes the oxidation of 3-phenyl-2H-pyrido[2,3-e]-1,2,4-thiadiazine to create 1,1-dioxide and 5-oxide derivatives. This provides insight into the synthesis process of such compounds (Neill, Preston, & Wightman, 1998).
Biological and Medicinal Applications
- Antitumor Activity Studies : A series of triazole-thiadiazine compounds, including those with fluorophenyl moieties, were synthesized and evaluated for antitumor activities. Some showed significant in vitro antitumor activity against various cancer cell lines (Bhat et al., 2009).
- Reactivity and Hydrolysis Reactions : The reactivity of malononitrile with sulphamide and N-substituted sulphamides, leading to 3,5-diamino-1,2,6-thiadiazine 1,1-dioxides, has been explored. This research provides valuable information on the preparation and hydrolysis reactions of these compounds (Alkorta et al., 1988).
Pharmaceutical Analysis
- Stability-Indicating HPTLC Method : A study focused on developing a stability-indicating high-performance thin-layer chromatography method for the simultaneous estimation of various pharmaceutical compounds, including those related to thiadiazine dioxides (Dubey et al., 2012).
Chemical Synthesis Applications
- Synthesis of Fused Thiadiazine Dioxides : Research into the synthesis of fused thiadiazine dioxides, which are potential inhibitors of enzymes like xanthine oxidase, offers insights into their chemical properties and potential applications (Meyer & Skibo, 1979).
properties
IUPAC Name |
5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-18(16,17)12-8/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLASPMNTKKKLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NS(=O)(=O)NC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)
![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)


![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)
![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)



![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)


